6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride
Overview
Description
Synthesis Analysis
6-BMTHIQ-HCl has been used in the radiosynthesis of ligands for studying dopamine D1 receptors. In a study by Kassiou et al. (1994), a selective ligand for the D1 receptor was prepared using N-alkylation, and the radiotracer was purified for PET imaging. Research by Zlatoidský and Gabos (2009) involved the synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline, a closely related compound, via reductive amination.Molecular Structure Analysis
The molecular formula of 6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is C10H13BrClN, and its molecular weight is 262.57 g/mol.Chemical Reactions Analysis
This compound has been used in various chemical transformations. For instance, Natarajan et al. (1979) conducted studies on protoberberine alkaloids and discovered novel transformations of certain tetrahydroisoquinolines to isoquinobenzoxazepines during Mannich reactions. Lenz et al. (2004) explored the oxidative rearrangement of tetrahydroisoquinoline derivatives, leading to the formation of complex tricycles.Scientific Research Applications
Radiosynthesis for Studying Dopamine D1 Receptors
6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride has been used in the radiosynthesis of ligands for studying dopamine D1 receptors. In a study by Kassiou et al. (1994), a selective ligand for the D1 receptor was prepared using N-alkylation, and the radiotracer was purified for PET imaging. This study highlights the compound's potential in neuroscientific research, especially in the context of dopamine-related studies (Kassiou et al., 1994).
Novel Chemical Transformations
Natarajan et al. (1979) conducted studies on protoberberine alkaloids and discovered novel transformations of certain tetrahydroisoquinolines to isoquinobenzoxazepines during Mannich reactions. These findings expand the chemical versatility of tetrahydroisoquinoline derivatives, including this compound (Natarajan et al., 1979).
Use in Oxidative Rearrangements
Lenz et al. (2004) explored the oxidative rearrangement of tetrahydroisoquinoline derivatives, leading to the formation of complex tricycles. This research demonstrates the compound's potential in facilitating novel synthetic pathways and contributing to the development of new chemical entities (Lenz et al., 2004).
Synthesis of Analog Compounds
Research by Zlatoidský and Gabos (2009) involved the synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline, a closely related compound, via reductive amination. This highlights the compound's relevance in synthetic chemistry, particularly in the development of analog compounds (Zlatoidský & Gabos, 2009).
Binding Evaluation for Dopamine Receptors
Claudi et al. (2000) evaluated the binding of derivatives of tetrahydroisoquinolines, including compounds similar to this compound, for their affinity at dopamine receptors. This research contributes to the understanding of the interaction between tetrahydroisoquinolines and neural receptors, providing insights for neurological and pharmacological studies (Claudi et al., 2000).
Mechanism of Action
While the specific mechanism of action for 6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is not explicitly mentioned in the search results, it’s worth noting that tetrahydroisoquinoline (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
While specific safety and hazard information for 6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is not available in the search results, it’s important to handle all chemicals with care, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Properties
IUPAC Name |
6-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-9-4-5-12-6-8(9)2-3-10(7)11;/h2-3,12H,4-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFONRRLTHHGSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCNC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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